molecular formula C23H26N2O4 B557209 N-Boc-ethylenediamine CAS No. 57260-73-8

N-Boc-ethylenediamine

Cat. No. B557209
CAS RN: 57260-73-8
M. Wt: 160.21 g/mol
InChI Key: CEMCPAAFDOVLDW-FQEVSTJZSA-N
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Description

N-Boc-ethylenediamine, also known as N-Boc-1,2-diaminoethane or tert-Butyl N-(2-aminoethyl)carbamate, is a monoprotected diamine . It is widely used as a building block in bioconjugate chemistry and in the synthesis of thyronamine derivatives . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .


Synthesis Analysis

The synthesis method of N-Boc-ethylenediamine involves a reaction between ethylenediamine and tert-butyl (p-nitrophenyl) carbonate .


Molecular Structure Analysis

N-Boc-ethylenediamine has a linear formula of (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 .


Chemical Reactions Analysis

N-Boc-ethylenediamine is used as a cross-linking reagent . It is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .


Physical And Chemical Properties Analysis

N-Boc-ethylenediamine has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 72-80 °C/0.1 mmHg (lit.) and a density of 1.012 g/mL at 20 °C (lit.) .

Scientific Research Applications

  • Synthesis of Peptide Nucleic Acid (PNA) Monomers : N-Boc-ethylenediamine is crucial in the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a key intermediate for PNA synthesis. This synthesis is scalable and provides high purity without chromatography, making it suitable for PNA monomer production (Viirre & Hudson, 2003).

  • Covalent Tethering to Electrode Surfaces : N-Boc-ethylenediamine can be covalently tethered onto glassy carbon surfaces. This process involves electrochemical reduction or oxidation, allowing for the attachment of organic functionalities like anthraquinone to electrode surfaces (Chrétien et al., 2008).

  • Metal Mediated Peptide Synthesis : It is used in the synthesis of trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate, an intermediate in metal-mediated peptide synthesis (Baumann et al., 1989).

  • Modification of Polyhedral Borane Anions : N-Boc-ethylenediamine reacts with polyhedral borane anions to produce derivatives with potential applications in materials science and chemistry (Georgiev et al., 1996).

  • Development of Prodrugs : Its derivatives have been used to improve the bioavailability of chelators like HBED, offering better membrane permeability and therapeutic potential (Thiele & Sloan, 2016).

  • Construction of Open-Framework Layered Borates : It assists in creating layered borates with microporosity, useful in materials science for their unique properties and luminescence (Wang et al., 2015).

  • Voltammetric Determination of Copper : Ethylenediamine, including its derivatives, aids in the voltammetric analysis of copper in seawater, enhancing analytical sensitivity and detection (Scarano et al., 1991).

  • Peptidomimetics Synthesis : It serves as a starting material for ureapeptoid peptidomimetics, important in drug development and biochemical research (Kruijtzer et al., 1997).

  • Corrosion Inhibition : Derivatives of N-Boc-ethylenediamine exhibit inhibitory effects against steel corrosion in acidic media, crucial for industrial applications (Sığırcık et al., 2017).

  • Enhancement of Wastewater Biodegradability : The sono-Fenton process, utilizing ethylenediamine, enhances the biodegradability of wastewater, important for environmental protection and waste management (Ma, 2012).

  • Synthesis of Carbon Dots for Fe3+ Detection : N-Boc-ethylenediamine is used in the synthesis of carbon dots from garlic, which selectively detect Fe3+ ions, a significant advancement in analytical chemistry and environmental monitoring (Sun et al., 2016).

  • Quantitative Determination of Amines in Hardeners : It selectively forms stable azomethyne chelates for quantitative determination in high-performance liquid chromatography, useful in analytical chemistry (Winkler et al., 1988).

Safety And Hazards

N-Boc-ethylenediamine causes severe skin burns and eye damage . It may cause respiratory irritation and may cause drowsiness or dizziness . It is harmful if swallowed or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

N-Boc-ethylenediamine is a valuable reagent in the synthesis of various pharmacologically active analogues . It is also used in the introduction of an ethylenediamine spacer , which could have potential applications in the development of new drugs and bioconjugates.

Relevant Papers Several papers have been published on the use of N-Boc-ethylenediamine. For instance, a paper titled “A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions” discusses a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . Another paper titled “Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines” discusses the use of N-Boc-ethylenediamine in the synthesis of amides .

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCSUUGBCMTKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276679
Record name N-Boc-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-ethylenediamine

CAS RN

57260-73-8
Record name N-BOC-ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57260-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
974
Citations
H Hisham, D Guy, B Philip… - Journal of …, 2017 - jelectrochem.xmu.edu.cn
… Using a mixture of acetonitrile and 0.1 mol• L-1 aqueous sodium hydrogen carborate (NaHCO 3) in the ratio of 4: 1, the efficiency for coupling of mono-N-Boc-ethylenediamine (EDA-Boc…
Number of citations: 4 jelectrochem.xmu.edu.cn
VT Ravikumar - Synthetic communications, 1994 - Taylor & Francis
… Abstract: A simple, convenient large scale synthesis of N-BOC-ethylenediamine is described. … drugs,lL-Ls we had a need for a large quantity of N-BOCethylenediamine. … Reduction of …
Number of citations: 15 www.tandfonline.com
U Sakee, C Nasuk - Carbohydrate research, 2010 - Elsevier
… -O-acetyl-2,6-anhydro-7,8,9-trideoxy-8,9-diiodo-l-glycero-d-allo-non-7-enitol (3)], followed by S N 2 displacement of the geometric mixture of allylic iodide 3 with N-Boc-ethylenediamine …
Number of citations: 3 www.sciencedirect.com
KM Thushara, MR Ponraj, S Mandal, X Peng… - Journal of Energy …, 2023 - Elsevier
… GO was functionalized by reacting with N-Boc-ethylenediamine (EnBoc) which resulted in the formation of amino alcohol moieties offering three coordination sites for sodium ions. This …
Number of citations: 0 www.sciencedirect.com
JM Chrétien, MA Ghanem, PN Bartlett… - … –A European Journal, 2008 - Wiley Online Library
… phenyl (BocNHCH 2 C 6 H 4 ) and N-Boc-ethylenediamine (Boc-EDA) have been covalently … diameter GC electrode in 10 mM N-Boc-ethylenediamine in acetonitrile with 0.1 m TBATFB. …
MS Verma, FX Gu - Carbohydrate Polymers, 2012 - Elsevier
… To demonstrate proof of concept, we utilized the reductive amination between reducing end of dextran and primary amine from N-Boc-ethylenediamine as a model reaction. The …
Number of citations: 18 www.sciencedirect.com
DV Kama, A Frei, A Brink, H Braband, R Alberto… - Dalton …, 2021 - pubs.rsc.org
… This PNP ligand was synthesized as reported in literature using the appropriate tertiary chlorodiphenylphosphine reactant and condensing it with N-Boc-ethylenediamine. Ligand 1 was …
Number of citations: 6 pubs.rsc.org
CA Weeks, B Aden, J Zhang, SM Kilbey, A Janorkar - frontiersin.org
… ELP (MW=17,000Da) was conjugated to PVDMA (MW=5,000Da) and reacted to N-Boc-1,4-butanediamine, N-Boc ethylenediamine, or L-arginine (all Sigma) molecules to render …
Number of citations: 0 www.frontiersin.org
AE van der Ende, EJ Kravitz, E Harth - J. Am. Chem. Soc, 2008 - harthlab.org
… groups, we selected N-Boc-ethylenediamine as a simple amine … 16a,32 The amount of N-Boc-ethylenediamine was … the attachment of the N-Bocethylenediamine linker to the polymer …
Number of citations: 96 harthlab.org
O ALPTURK, ZS Yeşilbaş, G SARIOĞLU… - Journal of the Turkish …, 2018 - dergipark.org.tr
… Our results indicate that N-Bocethylenediamine is the most pivotal intermediate in the chemistry of PNA, and synthetic route commencing with this material affords these two PNA …
Number of citations: 8 dergipark.org.tr

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